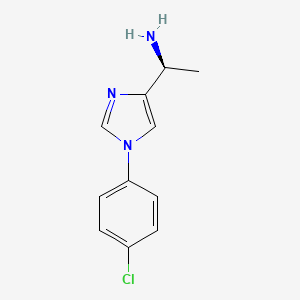
(S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethanamine is a chiral compound featuring an imidazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often using chiral catalysts or resolving agents to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially yielding dihydroimidazole derivatives or dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Dihydroimidazole derivatives or dechlorinated products.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its imidazole ring is known to mimic the histidine residue in proteins, making it a valuable tool for probing biological systems.
Medicine
Medically, this compound is investigated for its potential as a pharmaceutical agent. It may exhibit activity against certain diseases by targeting specific biological pathways, such as those involved in inflammation or cancer.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities.
1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)propanamine: A similar compound with a propanamine side chain instead of ethanamine.
1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanamine: A compound with a methanamine side chain.
Uniqueness
(S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethanamine is unique due to its specific chiral configuration and the presence of both an imidazole ring and a chlorophenyl group. This combination of features allows for distinct interactions with biological targets and unique chemical reactivity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C11H12ClN3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
(1S)-1-[1-(4-chlorophenyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H12ClN3/c1-8(13)11-6-15(7-14-11)10-4-2-9(12)3-5-10/h2-8H,13H2,1H3/t8-/m0/s1 |
Clave InChI |
UNPVAEOQOVVGIH-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)Cl)N |
SMILES canónico |
CC(C1=CN(C=N1)C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


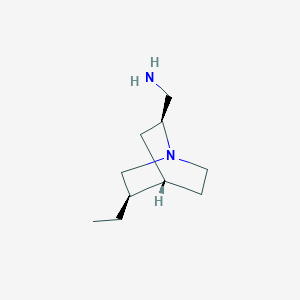
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
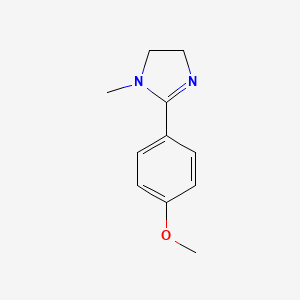
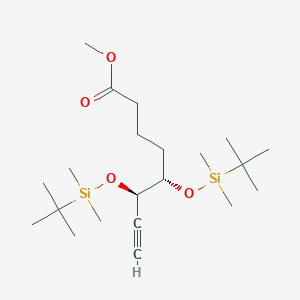

![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
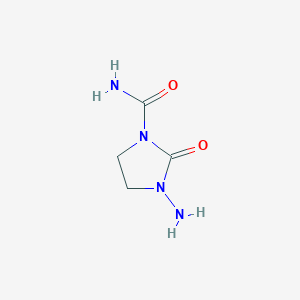
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
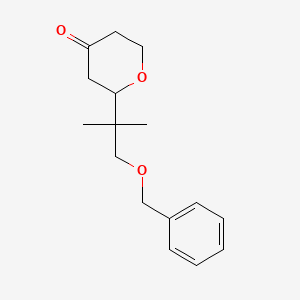
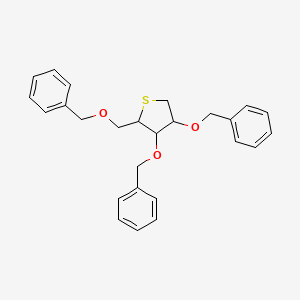
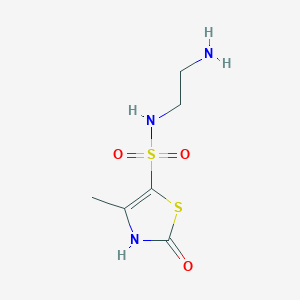
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
